L-Ornithinoalanine

Description

Classification as an Unnatural and Cross-Linked Amino Acid

L-Ornithinoalanine is classified as an unnatural amino acid, meaning it is not one of the 20 common amino acids genetically coded for in living organisms. tocris.com Its formation arises from post-translational modifications of proteins, particularly under specific processing conditions. acs.orgnih.gov It is also categorized as a cross-linked amino acid, as it forms a covalent bond between two different amino acid residues within or between protein chains. nih.govacs.orgnih.govresearchgate.net

The formation of this compound is a multi-step chemical process, primarily occurring during the exposure of proteins to heat and alkaline conditions. nih.govnih.govacs.org The mechanism involves:

β-Elimination: The process begins with the elimination of a leaving group from an amino acid residue like serine or cysteine within a protein chain. This reaction is catalyzed by hydroxide (B78521) ions (OH⁻) and results in the formation of a highly reactive intermediate called dehydroalanine (B155165). nih.govacs.org

Michael Addition: The dehydroalanine intermediate then reacts with the δ-amino group (side-chain amino group) of an ornithine residue. acs.org Ornithine itself is a non-proteinogenic amino acid, often formed from the decomposition of arginine, especially under alkaline or fermentation conditions. acs.orgwikipedia.org This addition reaction forms the stable cross-link that defines this compound [Nδ-(2-amino-2-carboxyethyl)-ornithine]. acs.orgacs.org

This formation pathway is analogous to that of the more extensively studied compound, lysinoalanine (LAL), where dehydroalanine reacts with the ε-amino group of a lysine (B10760008) residue. nih.govacs.org The conditions that favor these reactions include high pH, elevated temperatures, and prolonged treatment times. nih.govacs.org

Historical Context of this compound Identification in Modified Biological Matrices

The discovery and subsequent identification of this compound are closely linked to the chemical analysis of proteins subjected to harsh processing treatments. It was first detected in food proteins that had undergone such modifications. acs.org Shortly after its discovery in food, researchers also identified this compound in wool that had been treated with alkali, a process used to alter the properties of the keratin (B1170402) fibers. acs.orgresearchgate.net

These initial findings established that this compound is a product of chemical alteration in diverse biological materials, from edible proteins to structural proteins like keratin. acs.orgresearchgate.net Its presence was often noted alongside other unnatural amino acids, such as lysinoalanine and lanthionine (B1674491), which are formed through similar chemical pathways. nih.govcabidigitallibrary.org For instance, early analytical work on alkali-treated lysozyme (B549824) confirmed the formation of this compound. acs.org The identification of these compounds spurred further research into the chemical changes that occur in proteins during industrial and domestic processing. karger.com

Table 1: Key Historical Milestones in this compound Identification

| Year | Discovery/Finding | Matrix | Significance | Reference |

|---|---|---|---|---|

| 1967 | First detection of ornithinoalanine. | Food Proteins | Established the formation of OAL as a consequence of food processing. | acs.orgcabidigitallibrary.org |

| 1968 | Identification of ornithinoalanine in alkali-treated wool. | Wool Keratin | Demonstrated OAL formation in non-food protein matrices under industrial processing conditions. | acs.orgresearchgate.net |

| 1982 | Detection in lysozyme treated in a basic medium. | Lysozyme (Model Protein) | Confirmed OAL formation in a well-characterized protein, facilitating mechanistic studies. | acs.org |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has progressed along several key trajectories, driven by the need to understand its formation, accurately detect its presence, and characterize its properties.

Chemical Synthesis and Characterization: A significant area of research has focused on the chemical synthesis of this compound. acs.orgnih.gov Developing optimized synthetic procedures is crucial for producing pure OAL standards. These standards are indispensable for calibrating analytical instruments, conducting toxicological and nutritional studies, and for the unambiguous characterization of its chemical and physical properties. acs.orgnih.gov Researchers have developed methods based on nuclear magnetic resonance (NMR) for the characterization of OAL and its diastereoisomers without the need for derivatization. acs.orgnih.gov

Development of Analytical Methods: The detection and quantification of this compound in complex matrices like food require sensitive and specific analytical techniques. Research has led to the development of methods such as gas chromatography-mass spectrometry (GC-MS) using derivatized forms of the amino acid. acs.org Other techniques common for amino acid analysis, such as high-performance liquid chromatography (HPLC) and ion-exchange chromatography (IEC) coupled with post-column derivatization, are also applicable. researchgate.netshimadzu.comeuropa.eu The primary challenge lies in accurately measuring trace amounts of OAL in the presence of a large excess of other amino acids. researchgate.net

Investigating Formation in Biological Systems: A major focus of research has been to elucidate the conditions under which this compound is formed. Studies have investigated its occurrence in various food proteins, such as casein, and the impact of factors like pH, temperature, and processing time. acs.orgnih.govacs.org This research often examines the concurrent formation of related compounds like lysinoalanine, lanthionine, and histidinoalanine, as they share common formation mechanisms involving the dehydroalanine intermediate. nih.govacs.orgresearchgate.net Understanding these formation pathways is essential for developing strategies to minimize the creation of such unnatural amino acids during food processing. nih.govresearchgate.net

Table 2: Summary of Major Research Trajectories for this compound

| Research Area | Objective | Key Methodologies | Reference |

|---|---|---|---|

| Chemical Synthesis | To produce pure this compound standards for research and analysis. | Organic synthesis involving protected amino acids and dehydroalanine precursors. | acs.orgnih.gov |

| Structural Characterization | To determine the precise chemical structure and stereochemistry of synthesized and naturally formed this compound. | Nuclear Magnetic Resonance (NMR) spectroscopy. | acs.orgnih.gov |

| Analytical Method Development | To create sensitive and reliable methods for detecting and quantifying this compound in complex samples. | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC). | acs.orgresearchgate.netshimadzu.comresearchgate.net |

| Formation Studies | To understand the mechanisms and conditions (pH, temperature, time) leading to this compound formation in proteins. | Analysis of treated model proteins (e.g., lysozyme, casein) and food products. | acs.orgnih.govacs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25693-39-4 |

|---|---|

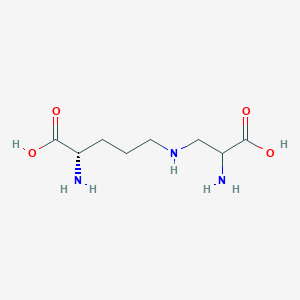

Molecular Formula |

C8H17N3O4 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(2S)-2-amino-5-[(2-amino-2-carboxyethyl)amino]pentanoic acid |

InChI |

InChI=1S/C8H17N3O4/c9-5(7(12)13)2-1-3-11-4-6(10)8(14)15/h5-6,11H,1-4,9-10H2,(H,12,13)(H,14,15)/t5-,6?/m0/s1 |

InChI Key |

BKYZUPUACXSQQT-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)N)CNCC(C(=O)O)N |

Canonical SMILES |

C(CC(C(=O)O)N)CNCC(C(=O)O)N |

melting_point |

190°C |

physical_description |

Solid |

Synonyms |

OAL cpd ornithinoalanine |

Origin of Product |

United States |

Mechanisms and Conditions of L Ornithinoalanine Formation

Non-Enzymatic Pathways of L-Ornithinoalanine Generation

The primary routes for the formation of this compound in proteins are non-enzymatic, driven by chemical reactions initiated by heat and alkaline conditions. nih.govacs.org These processes involve the transformation of specific amino acid residues into a highly reactive intermediate, which then combines with an ornithine residue.

Thermal Induction of this compound Formation

Heat treatment is a significant factor in the generation of this compound. nih.govacs.org High temperatures, particularly those used in food processing, can induce the formation of this cross-linked amino acid. tandfonline.com For instance, studies on proteins like lysozyme (B549824) have shown that treatment at temperatures of 100°C and 120°C in an alkaline solution leads to the detection of OAL. tandfonline.com The amount of this compound formed can be influenced by the duration and intensity of the heat treatment.

Alkaline Condition-Dependent this compound Synthesis

Alkaline conditions, often in conjunction with heat, are a major contributor to the synthesis of this compound. nih.govacs.org The presence of a high pH environment facilitates the initial step in the formation pathway. This process begins with a hydroxide (B78521) ion-catalyzed β-elimination reaction. nih.govnih.gov In this reaction, a labile group is removed from an amino acid residue like serine or cysteine, resulting in the formation of a dehydroalanine (B155165) intermediate. nih.govnih.govacs.org This highly reactive dehydroalanine is the key precursor for the subsequent cross-linking reaction. The rate of these transformations is favored by high pH, elevated temperature, and prolonged exposure time. nih.govacs.org

The general mechanism can be summarized in two main steps:

Formation of Dehydroalanine: An amino acid with a reactive side chain, such as cysteine or a modified serine, undergoes an elimination reaction in the presence of heat and alkali, forming a dehydroalanine residue within the protein. nih.govcerealsgrains.org

Nucleophilic Addition: The δ-amino group of an ornithine residue acts as a nucleophile and attacks the double bond of the dehydroalanine residue. acs.org This addition reaction results in the formation of a stable this compound cross-link.

Role of Specific Precursor Amino Acids in Cross-Link Formation

The formation of this compound is dependent on the presence of specific precursor amino acids within the protein structure. The two key components are a residue that can be converted to dehydroalanine and an ornithine residue.

Dehydroalanine Precursors: The primary precursors for the dehydroalanine intermediate are cysteine and serine residues. nih.govnih.gov In the case of cysteine, hydrogen sulfide (B99878) is eliminated, while for serine, water is eliminated. nih.govacs.org Other modified amino acids, such as O-phosphoryl serine or O-glycosyl serine, can also serve as precursors for dehydroalanine. tandfonline.com

Ornithine: The other crucial component is the non-proteinogenic amino acid ornithine. wikipedia.org Ornithine is not typically incorporated into proteins during translation. wikipedia.org However, it can be formed in proteins through the alkaline decomposition of arginine residues. karger.com Once formed, the δ-amino group of the ornithine side chain can react with the dehydroalanine intermediate. acs.org

The following table summarizes the key precursors involved in the non-enzymatic formation of this compound.

| Precursor Role | Precursor Amino Acid(s) | Transformation |

| Dehydroalanine Source | Cysteine, Serine, O-phosphoryl serine, O-glycosyl serine | Undergo β-elimination to form dehydroalanine. tandfonline.comnih.govnih.gov |

| Nucleophile | Ornithine (often derived from Arginine) | The δ-amino group attacks the dehydroalanine double bond. acs.orgkarger.com |

Investigation of Potential Enzymatic Mediation in Unique Biological Contexts

While the formation of this compound is predominantly a non-enzymatic process observed in processed foods, the possibility of enzymatic mediation in specific biological systems warrants investigation, although direct evidence is currently lacking.

Hypothetical Pathways and Enzyme Candidates

Direct enzymatic synthesis of this compound has not been documented in the scientific literature. However, one can hypothesize potential pathways based on known enzymatic reactions. An enzyme capable of catalyzing the formation of this compound would likely need to perform a specific type of cross-linking reaction.

A hypothetical enzymatic pathway could involve an enzyme that recognizes both an ornithine residue and a dehydroalanine residue (or its precursor) within a protein or peptide. This enzyme would then facilitate the nucleophilic attack of the ornithine side chain on the dehydroalanine, similar to the chemical reaction but in a controlled, active-site-driven manner.

Potential enzyme candidates for such a reaction are speculative but could be imagined to belong to families of enzymes known for catalyzing unusual post-translational modifications or cross-linking reactions. For example, some bacterial enzymes are known to catalyze the formation of lanthionine (B1674491) bridges, which are structurally similar to the this compound cross-link. These enzymes, such as dehydratases and cyclases, are involved in the biosynthesis of lantibiotics. nih.gov

Comparative Analysis with Other Cross-Linking Reactions

The formation of this compound can be compared to other known amino acid cross-linking reactions, both enzymatic and non-enzymatic.

Lysinoalanine (LAL): The formation of lysinoalanine is chemically very similar to that of this compound. nih.govnih.gov In LAL formation, the ε-amino group of a lysine (B10760008) residue, instead of the δ-amino group of ornithine, attacks the dehydroalanine intermediate. nih.govnih.govacs.org This reaction also occurs under conditions of high heat and alkalinity. nih.govacs.org

Lanthionine (LAN): Lanthionine is another cross-linked amino acid formed from a dehydroalanine intermediate. In this case, the nucleophile is the thiol group of a cysteine residue. nih.govcerealsgrains.org Like OAL and LAL, lanthionine can be formed non-enzymatically under heat and alkaline treatment. nih.gov However, lanthionine bridges are also found in lantibiotics, where their formation is catalyzed by a dedicated set of enzymes. nih.gov This provides a precedent for the enzymatic catalysis of a dehydroalanine-based cross-linking reaction.

Histidinoalanine (HAL): This is another related cross-link where the imidazole (B134444) ring of histidine is proposed to react with dehydroalanine. nih.govacs.org

The following table provides a comparative overview of these cross-linking reactions.

| Cross-linked Amino Acid | Nucleophilic Precursor | Electrophilic Precursor | Formation Pathway |

| This compound (OAL) | Ornithine | Dehydroalanine | Primarily non-enzymatic (heat, alkali). nih.govacs.org |

| Lysinoalanine (LAL) | Lysine | Dehydroalanine | Primarily non-enzymatic (heat, alkali). nih.govnih.gov |

| Lanthionine (LAN) | Cysteine | Dehydroalanine | Non-enzymatic (heat, alkali) and Enzymatic (in lantibiotics). nih.gov |

| Histidinoalanine (HAL) | Histidine | Dehydroalanine | Postulated to be non-enzymatic. nih.govacs.org |

The key difference between the formation of this compound and enzymatically formed cross-links like those in lantibiotics lies in the specificity and control. Enzymatic reactions are highly specific, occurring at defined sites within a polypeptide chain under physiological conditions. In contrast, the non-enzymatic formation of this compound is a less specific process, driven by harsh chemical conditions that can lead to a variety of protein modifications. nih.govacs.org

Advanced Analytical Methodologies for L Ornithinoalanine Characterization and Quantification

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of L-Ornithinoalanine. These techniques provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry, which are crucial for distinguishing LOA from its isomers and other related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. For a compound like this compound, which possesses two chiral centers, four stereoisomers can exist: L-Ornithinyl-L-alanine, L-Ornithinyl-D-alanine, D-Ornithinyl-L-alanine, and D-Ornithinyl-D-alanine. The L-ornithine-L-alanine and D-ornithine-D-alanine are one pair of enantiomers, while L-ornithine-D-alanine and D-ornithine-L-alanine are another. The relationship between these two pairs is diastereomeric.

Enantiomers are spectroscopically identical in an achiral environment, meaning a standard NMR spectrum cannot distinguish between them. However, diastereomers have different physical properties and produce distinct NMR spectra. To characterize the diastereomers of ornithinoalanine, or to determine the enantiomeric purity of a sample, NMR techniques often employ chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govreddit.com

The reaction of an LOA diastereomeric mixture with a chiral derivatizing agent creates new diastereomeric complexes. These newly formed diastereomers will exhibit different chemical shifts in their NMR spectra, allowing for their differentiation and quantification. rsc.org For example, ¹⁹F NMR-based strategies using agents like (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid have proven effective for resolving amino acid enantiomers and can be applied to LOA. rsc.org Similarly, ³¹P-NMR can be used to determine diastereomeric ratios in situ for reactions involving amino acids linked to nucleotides. nih.gov The integration of the distinct signals corresponding to each diastereomer allows for the determination of their relative proportions in the mixture. nih.gov

Table 1: General NMR Approaches for Diastereomeric Analysis of Amino Acids

| Technique | Principle | Application to this compound | Reference |

|---|---|---|---|

| Use of Chiral Derivatizing Agents (CDAs) | Covalent bonding of a chiral reagent to the analyte to form diastereomeric adducts with distinct NMR spectra. | Reaction of LOA with a CDA would produce two sets of signals for the L-Ornithinyl-L-alanine and L-Ornithinyl-D-alanine diastereomers, allowing for quantification. | reddit.comrsc.org |

| Use of Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes in a chiral solvent, leading to chemical shift non-equivalence. | Dissolving an LOA mixture in a chiral solvent can induce separate signals for the diastereomers due to differential intermolecular interactions. | reddit.com |

| ¹⁹F NMR with Fluorinated CDAs | Derivatization with a fluorine-containing CDA provides a sensitive probe with a wide chemical shift range and no background signals in typical biological samples. | Could provide high-resolution separation of signals from LOA diastereomers. | rsc.org |

| ³¹P NMR | Useful when the derivatizing agent or interacting molecule contains a phosphorus atom, offering a clean spectral window. | Applicable if LOA is derivatized with a phosphorus-containing chiral reagent. | nih.govresearchgate.net |

Mass spectrometry (MS) is a cornerstone technique for the identification and structural analysis of amino acids due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the confident identification of analytes in complex mixtures. The identification of this compound by MS relies on the accurate mass measurement of its molecular ion and the interpretation of its characteristic fragmentation patterns generated through tandem mass spectrometry (MS/MS). nih.gov

In electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LOA would typically be observed as a protonated molecule, [M+H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in determining the elemental composition and confirming the molecular formula of the compound.

Tandem MS (MS/MS) involves the isolation of the precursor ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. Based on the general fragmentation patterns of amino acids, the fragmentation of protonated LOA is expected to involve neutral losses of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govnih.gov

Specific fragmentation pathways for LOA would include:

Loss of H₂O and CO: A common fragmentation for α-amino acids, leading to an immonium ion. nih.gov

Loss of NH₃: Cleavage of the amine groups.

Cleavage of the peptide-like bond: Fragmentation at the bond linking the ornithine and alanine (B10760859) moieties would produce fragment ions corresponding to protonated ornithine and alanine immonium ions. For example, the MRM transition for ornithine is often monitored at m/z 133 > 70. shimadzu.com

Table 2: Predicted Key Fragment Ions for this compound in Positive Ion MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 190.13 | [M+H - H₂O]⁺ | H₂O | Common loss from the carboxylic acid group. |

| 190.13 | [M+H - NH₃]⁺ | NH₃ | Loss of an amino group. |

| 190.13 | [M+H - H₂O - CO]⁺ | H₂O + CO | Characteristic fragmentation leading to an immonium ion. nih.gov |

| 190.13 | Ornithine Immonium Ion (m/z 87) | Alanine residue | Indicates the ornithine portion of the molecule. |

| 190.13 | Alanine Immonium Ion (m/z 44) | Ornithine residue | Indicates the alanine portion of the molecule. |

Chromatographic Separation Techniques for this compound

Chromatography is essential for separating this compound from other components in a sample prior to its detection and quantification. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Gas chromatography is a high-resolution separation technique, but it is only suitable for volatile and thermally stable compounds. Amino acids, including this compound, are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility prior to GC-MS analysis. sigmaaldrich.com

The derivatization process involves converting the polar functional groups (amino, carboxyl) into less polar, more volatile moieties. sigmaaldrich.com Common derivatization approaches for amino acids include:

Silylation: This involves reacting the amino acid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.com

Acylation/Esterification: This is often a two-step process. First, the carboxyl group is esterified (e.g., with methanolic HCl), and then the amino groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.comnih.gov

Once derivatized, the LOA derivative can be separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides high selectivity and produces characteristic mass spectra that can be used for identification and quantification. gcms.cz

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|---|

| Silylation | MSTFA, MTBSTFA | TMS, TBDMS | Forms volatile by-products; TBDMS derivatives are more stable and less moisture-sensitive than TMS. | sigmaaldrich.comthermofisher.com |

| Esterification & Acylation | 1. Methanolic HCl or CD₃OD 2. PFPA in ethyl acetate | Methyl ester-pentafluoropropionyl (Me-PFP) | Derivatives are stable and produce valuable EI spectra. Allows for stable-isotope labeling for use as internal standards. | nih.govmdpi.com |

| Acylation | Alkyl Chloroformates | Alkoxycarbonyl | Fast, robust, and matrix-tolerant reaction. | gcms.cz |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of amino acids in complex biological matrices. thermofisher.comnih.gov This approach combines the excellent separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry, often eliminating the need for derivatization. greyhoundchrom.comshimadzu.com

For the analysis of a polar compound like this compound, several LC modes can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography. nih.govnih.gov Separation is achieved on a polar stationary phase with a mobile phase containing a high percentage of a non-polar organic solvent like acetonitrile (B52724).

Reversed-Phase (RP) Chromatography: While challenging for underivatized amino acids, RP-LC can be used, sometimes with ion-pairing reagents to improve retention. thermofisher.com

Sample preparation for LC-MS/MS analysis typically involves a simple protein precipitation step, for instance, with methanol (B129727) or sulfosalicylic acid, followed by centrifugation. thermofisher.comnih.gov For accurate quantification, a stable isotope-labeled internal standard of this compound would be ideal. In its absence, a structurally similar labeled amino acid could be used. Detection is performed using a tandem mass spectrometer, typically in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

Table 4: Example LC-MS/MS Parameters for Ornithine Analysis (Applicable to LOA)

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | HILIC | nih.govnih.gov |

| Column | Silica or Amide-based column | shimadzu.comnih.gov |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) | nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) | shimadzu.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Example MRM Transition | For Ornithine: m/z 133 → 70 | shimadzu.com |

High-Performance Liquid Chromatography (HPLC) with optical detection (e.g., UV-Visible or fluorescence) is a robust and widely available technique for amino acid analysis. Since most amino acids, including this compound, lack a strong native chromophore, a derivatization step is typically required to render them detectable by UV or fluorescence detectors. nih.govwaters.com

This can be done either before the column (pre-column derivatization) or after the column but before the detector (post-column derivatization).

Pre-column derivatization: The analyte is reacted with a labeling agent before injection onto the HPLC column. A common agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.net Another popular reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines to form stable, fluorescent derivatives. nih.gov

Post-column derivatization: The separated analytes from the column are mixed with a reagent before entering the detector. A classic example is the use of ninhydrin (B49086), which reacts with most amino acids to produce a colored compound detectable at 570 nm. innovareacademics.in

The separation is typically achieved using reversed-phase HPLC (RP-HPLC). impactfactor.org The method is validated for parameters like linearity, accuracy, precision, and robustness to ensure reliable quantification. impactfactor.orgnih.gov

Table 5: HPLC Derivatization and Detection Methods for Amino Acids

| Method | Reagent | Detection | Advantages | Reference |

|---|---|---|---|---|

| Pre-column | o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity, rapid reaction. | researchgate.net |

| Pre-column | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence | Forms stable derivatives with both primary and secondary amines. | nih.gov |

| Post-column | Ninhydrin | UV-Visible (570 nm) | Well-established, robust method. | innovareacademics.in |

| Direct Detection | None | UV (low wavelength, e.g., 225 nm) | Simple, avoids derivatization, but less sensitive and specific. | impactfactor.orgnih.gov |

Optimization and Validation of Analytical Protocols for Complex Biological and Food Matrices

The accurate detection and quantification of this compound (OAL) in complex biological and food matrices present significant analytical challenges. The low concentrations at which OAL typically occurs, combined with the presence of numerous interfering substances such as proteins, lipids, carbohydrates, and other amino acids, necessitate the development of highly optimized and rigorously validated analytical protocols. nih.gov The goal is to ensure that the data generated are reliable, reproducible, and fit for purpose, whether for food quality assessment or toxicological research. woah.org

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is the cornerstone of reliable this compound analysis. The primary objectives are to release OAL from the protein-bound state, remove interfering matrix components, and concentrate the analyte to a level suitable for instrumental detection.

Hydrolysis Since OAL is formed within protein structures during processing, a hydrolysis step is typically required to break peptide bonds and liberate the amino acid. shimadzu.com

Acid Hydrolysis: This is a common method for protein hydrolysis, often involving heating the sample with 6 M hydrochloric acid (HCl). scielo.org.pe While effective for releasing most amino acids, conditions must be optimized to prevent degradation of the target analyte. For instance, studies on related compounds in nutritional formulas have tested hydrolysis at 160°C for one hour to maximize amino acid release. shimadzu.com

Alkaline Hydrolysis: Treatment with bases like sodium hydroxide (B78521) (NaOH) can also be used. shimadzu.com This method is particularly useful for specific amino acids that are labile under acidic conditions, though it may not be the primary choice for OAL.

Purification and Concentration Following hydrolysis, the resulting solution contains a complex mixture of amino acids and other components. Solid-Phase Extraction (SPE) is a widely used technique for cleanup and concentration.

Cation-Exchange SPE: Strong cation-exchange resins are particularly effective for isolating amino acids. nih.gov In this method, the hydrolyzed sample is applied to an SPE column. The positively charged amino acids, including OAL, are retained by the resin while neutral and negatively charged compounds like carbohydrates are washed away. The retained amino acids are then eluted with a suitable buffer, such as a calcium chloride solution. nih.gov

Derivatization For certain analytical techniques, particularly Gas Chromatography (GC), derivatization is essential to increase the volatility and thermal stability of the polar amino acid. thermofisher.com This process involves chemically modifying the analyte.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on the amino and carboxyl groups with trimethylsilyl groups, making the molecule suitable for GC analysis. thermofisher.com

Acylation and Esterification: A two-step process can be employed where the carboxyl group is esterified (e.g., with n-butanol) and the amino group is acylated (e.g., with trifluoroacetic anhydride) to form N-trifluoroacetyl n-butyl esters (BTFA). This approach has been successfully used for the GC-based analysis of OAL and the related compound lysinoalanine. researchgate.net

For Liquid Chromatography (LC) methods, pre-column derivatization with fluorescent tags like o-phthalaldehyde (OPA) or 9-fluorenylmethyl-chloroformate (FMOC-Cl) can be used to enhance detection sensitivity, though modern LC-Tandem Mass Spectrometry (LC-MS/MS) can often directly analyze underivatized amino acids. youtube.comnih.gov

| Step | Technique | Purpose | Key Considerations |

|---|---|---|---|

| Release from Matrix | Acid Hydrolysis (e.g., 6 M HCl) | To break peptide bonds and release protein-bound OAL. | Optimization of time and temperature is crucial to prevent analyte degradation. |

| Purification | Solid-Phase Extraction (SPE) | To remove interfering matrix components like carbohydrates and lipids. | Strong cation-exchange resins are highly effective for retaining amino acids. nih.gov |

| Chemical Modification (for GC) | Derivatization (e.g., Silylation, Acylation) | To increase the volatility and thermal stability of OAL for GC analysis. | Choice of reagent (e.g., MSTFA, BTFA) depends on the specific analytical method. thermofisher.comresearchgate.net |

Sensitivity, Specificity, and Reproducibility in this compound Assays

Validation of an analytical method ensures its performance characteristics are suitable for its intended application. woah.org For OAL assays, key validation parameters include sensitivity, specificity, linearity, accuracy, and precision (reproducibility). nih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and specificity. nih.gov

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. In LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for OAL, which provides a high degree of confidence in its identification and distinguishes it from isomers or other matrix components. nih.gov

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.org.pe For related amino acids in biological fluids, LC-MS/MS methods can achieve LOQs in the low micromolar (µmol/L) or even nanomolar range. nih.gov

Linearity and Range: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the linear relationship is typically evaluated by the coefficient of determination (r²), which should ideally be ≥0.99. nih.gov

Accuracy and Precision (Reproducibility): Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias. Precision measures the degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD). These are typically assessed at multiple concentration levels within a single run (intra-day precision) and over several days (inter-day precision). nih.goviu.edu For bioanalytical methods, an RSD of ≤15% is generally considered acceptable. nih.gov

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response of the instrument to the analyte concentration over a defined range. nih.gov |

| Limit of Quantification (LOQ) | Analyte- and matrix-dependent | The lowest concentration that can be measured with acceptable precision (e.g., RSD ≤ 20%) and accuracy. scielo.org.pe |

| Intra-day Precision (RSD) | ≤ 15% | Measures the reproducibility of results within the same day under the same operating conditions. nih.gov |

| Inter-day Precision (RSD) | ≤ 15% | Measures the reproducibility of results on different days, often with different analysts or equipment. nih.gov |

| Accuracy (Bias) | Within ± 15% of nominal value | Indicates the closeness of the measured concentration to the true concentration. iu.edu |

Development of Internal Standards for this compound Quantification

The use of an appropriate internal standard (IS) is critical for achieving high accuracy and precision in quantitative analysis, especially when dealing with complex matrices that can cause ion suppression or enhancement in mass spectrometry. sigmaaldrich.com An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. nih.gov

The gold standard for LC-MS/MS analysis is the use of a stable isotope-labeled (SIL) version of the analyte. nih.govsigmaaldrich.com For this compound, the ideal internal standard would be this compound labeled with heavy isotopes, such as Deuterium (D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

This compound-d_n_ or this compound-¹³C_n_¹⁵N_n_: These SIL-IS co-elute with the native OAL but have a higher mass, allowing the mass spectrometer to distinguish between them. Because they have virtually identical physicochemical properties to the analyte, they effectively compensate for variability at every stage of the analytical process, including extraction efficiency, derivatization yield, injection volume, and matrix-induced ionization effects. nih.gov

In cases where a specific SIL-IS for OAL is not commercially available, other compounds may be considered, although they are less ideal:

Isotope-Labeled Analogues: A stable isotope-labeled version of a structurally similar amino acid, such as L-ornithine-d₆ or L-lysinoalanine-d_n_, could be used. iu.edu However, differences in chromatographic retention and ionization efficiency compared to OAL could introduce quantification errors.

Structural Analogues: A non-labeled, structurally related compound that is not naturally present in the sample (e.g., norvaline, α-aminobutyric acid) might be used, particularly for non-MS detection methods. researchgate.net This is the least preferred option for LC-MS/MS as it cannot account for matrix effects on ionization.

The development and synthesis of a dedicated stable isotope-labeled this compound standard is a crucial step toward establishing a definitive, high-accuracy quantitative method for this compound. nih.gov

Biochemical Implications of L Ornithinoalanine Incorporation in Proteins and Peptides

Structural Modifications of Proteins by L-Ornithinoalanine Cross-Links

The introduction of an this compound cross-link, a covalent bond between the side chains of two amino acid residues, fundamentally alters the architecture of a protein. This modification imposes rigid constraints on the polypeptide chain, leading to significant structural changes.

The formation of an OAL cross-link has a direct impact on a protein's three-dimensional structure. By covalently tethering two points in a polypeptide chain or linking two separate chains, OAL cross-links restrict conformational flexibility. The precursor to OAL, dehydroalanine (B155165) (ΔAla), is known to have a rigidifying effect on the peptide backbone, which contributes to the stabilization of secondary structures. acs.org This imposed rigidity can lead to localized or global changes in the protein's fold. researchgate.net Quantitative cross-linking/mass spectrometry (QCLMS) is a powerful technique used to probe such conformational changes, allowing for the comparison of different structural states of a protein. rappsilberlab.orgelifesciences.orgelifesciences.orgwellcomeopenresearch.org

| Property | Effect of Cross-Linking | Underlying Reason | Supporting Evidence |

|---|---|---|---|

| Conformation | Induces local and global structural changes; rigidifies peptide backbone. | Imposition of covalent constraints restricts polypeptide chain flexibility. acs.org | Observed via Quantitative Cross-linking Mass Spectrometry (QCLMS). rappsilberlab.orgwellcomeopenresearch.org |

| Thermal Stability | Significantly increases melting temperature (Tm). | Reduces conformational entropy of the unfolded state, making unfolding less favorable. | Studies show Tm increases of up to 29°C in cross-linked proteins. nih.govnih.gov |

| Structural Integrity | Preserves the overall protein fold, though local disturbances may occur. | Covalent bonds maintain the tertiary/quaternary structure even under denaturing conditions. | Even at high cross-linker concentrations, the global fold is relatively unaffected. researchgate.net |

The presence of this compound cross-links renders proteins more resistant to enzymatic breakdown. uoguelph.ca This reduced proteolytic susceptibility is a direct consequence of the structural modifications induced by the cross-link. The covalent bond can physically block the access of protease active sites to adjacent peptide bonds, a phenomenon known as steric hindrance. nih.gov

| Aspect | Observation | Mechanism | Supporting Evidence |

|---|---|---|---|

| Overall Digestibility | Decreased. | Cross-links make proteins more refractory to the action of proteases. uoguelph.ca | Observed in alkali-treated proteins containing lysinoalanine and other cross-links. researchgate.net |

| Protease Accessibility | Impaired. | Steric hindrance from the cross-link structure physically blocks protease access to cleavage sites. nih.gov | Studies on LAL-containing proteins show reduced rates of amino acid release by digestive enzymes. researchgate.net |

| Trypsin Activity | Inhibited at the cross-link site. | Trypsin cannot recognize or cleave the modified lysine (B10760008) residue participating in the cross-link. nih.gov | Commonly observed in proteomic studies of cross-linked proteins. nih.gov |

| Peptide Bond Integrity | Generally stabilized, but the Dha precursor can be a site for targeted chemical cleavage. | The cross-link itself is stable; however, the electrophilic Dha intermediate is susceptible to specific chemical reactions. | Chemically induced cleavage at Dha residues has been demonstrated as a research tool. researchgate.net |

Functional Consequences of this compound Formation in Modified Proteins

The structural alterations induced by OAL cross-linking inevitably translate into functional consequences. By changing a protein's shape and stability, these modifications can profoundly affect its biological activity, from enzymatic catalysis to interactions with other molecules.

The formation of an this compound cross-link within an enzyme can drastically alter or eliminate its catalytic function. Enzymes rely on a precise three-dimensional active site to bind substrates and facilitate chemical reactions. antibodies-online.com An OAL cross-link forming within or near this active site can disrupt the specific arrangement of amino acid residues required for catalysis.

This functional alteration can be considered a form of irreversible inhibition, where the inhibitor (the cross-link) is covalently bonded to the enzyme. antibodies-online.comlibretexts.org The formation of the dehydroalanine precursor is particularly reactive and can be attacked by nucleophilic residues within the active site, leading to a permanent modification that blocks substrate binding or catalysis. acs.org The introduction of such a covalent bond can:

Block the Active Site: The cross-link can physically occupy the space where the substrate would normally bind.

Alter Active Site Geometry: The rigid constraint imposed by the cross-link can change the shape and chemical environment of the active site, preventing proper substrate orientation.

Impede Conformational Changes: Many enzymes undergo an "induced fit" conformational change upon substrate binding. nih.gov A cross-link can lock the enzyme in a specific conformation, preventing this essential dynamic process.

Beyond enzymatic reactions, the function of many proteins is defined by their ability to bind specific ligands, such as hormones, neurotransmitters, or other proteins. mdpi.comnih.govnih.govbiorxiv.org The formation of OAL cross-links can significantly modulate these interactions. Photo-cross-linking studies using unnatural amino acids have become a key tool for mapping the binding interfaces between proteins and their ligands. acs.orgfrontiersin.orgacs.org

The introduction of an OAL cross-link can affect protein-ligand interactions in several ways:

Altering the Binding Pocket: A cross-link can directly change the shape and physicochemical properties of a ligand-binding pocket, either enhancing or diminishing binding affinity.

Revealing Interaction Interfaces: In a research context, the distances imposed by cross-links can provide crucial restraints for modeling the structure of protein-ligand complexes. elifesciences.orgnih.gov

Mechanisms of this compound Integration into Diverse Proteinaceous Systems

The formation of this compound in proteins is not a direct, enzyme-catalyzed process but rather a chemical modification that occurs under specific, often harsh, conditions. nih.gov The mechanism is a two-step elimination-addition reaction, analogous to the formation of lysinoalanine. nih.gov

Formation of Dehydroalanine (ΔAla): The process begins with a β-elimination reaction involving the side chain of a serine or cysteine residue. Under the influence of heat and high pH, the hydroxyl group of serine (as water) or the thiol group of cysteine (as hydrogen sulfide) is eliminated. This reaction results in the formation of a highly reactive α,β-unsaturated amino acid residue called dehydroalanine. nih.gov

Formation of the Ornithine Nucleophile: L-ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation. elifesciences.org In protein systems, it is typically formed from the post-translational degradation of L-arginine residues, a reaction that is also favored by alkaline conditions. researchgate.net

Nucleophilic Addition: The reactive double bond of the dehydroalanine residue is an electrophile. It is susceptible to a Michael-type conjugate addition by a suitable nucleophile. In the case of OAL formation, the δ-amino group of the L-ornithine side chain acts as the nucleophile, attacking the β-carbon of the dehydroalanine residue. This addition reaction forms a new covalent C-N bond, creating the stable this compound cross-link. researchgate.net

| Step | Description | Key Reactants | Favorable Conditions |

|---|---|---|---|

| 1 | β-Elimination | Serine or Cysteine residues | High pH, High Temperature |

| 2 | Nucleophile Generation | Arginine residue | High pH, High Temperature |

| 3 | Conjugate Addition | Dehydroalanine and Ornithine residues | Presence of both reactive species |

Compound Name Index

| Compound Name |

|---|

| This compound (OAL) |

| L-Lysinoalanine (LAL) |

| Dehydroalanine (ΔAla) |

| L-Ornithine |

| L-Arginine |

| L-Serine |

| L-Cysteine |

| L-Lysine |

| Trypsin |

| Chymotrypsin |

| Water |

| Hydrogen Sulfide (B99878) |

In Vitro Model Systems for Studying this compound Formation

The formation of this compound in proteins is a complex process that is influenced by various factors, including pH, temperature, and the presence of specific amino acid precursors. To understand the mechanisms and kinetics of its formation, researchers utilize in vitro model systems that allow for controlled experimentation. These models typically involve the use of purified proteins or synthetic peptides that are subjected to conditions known to induce the formation of this unusual amino acid.

The fundamental reaction pathway for the formation of this compound, similar to the more extensively studied lysinoalanine (LAL), involves a two-step elimination-addition mechanism. nih.govnih.gov First, a β-elimination reaction occurs on a serine or cysteine residue within the protein backbone, catalyzed by heat and/or alkaline conditions. This step results in the formation of a highly reactive intermediate, dehydroalanine (DHA). nih.govcabidigitallibrary.org Subsequently, the nucleophilic side chain of an ornithine residue attacks the double bond of the dehydroalanine intermediate, forming a stable, covalent cross-link and yielding the this compound residue. nih.gov

Model systems for studying this process often employ proteins rich in precursor amino acids. Common model proteins include:

Casein: As a major milk protein, casein is frequently used in studies because it is readily available and its susceptibility to modification under thermal and alkaline processing is well-documented. karger.comsciencelearn.org.nz It can be separated from milk via acid precipitation and re-solubilized as caseinate by adding an alkali. sciencelearn.org.nz

β-Lactoglobulin: Another milk protein used to study the rate of formation of cross-linked amino acids. karger.com

Soy Proteins: Proteins like glycinin and β-conglycinin from soybeans are also used, as soy-based food products are often subjected to processing conditions that can lead to this compound formation. canterbury.ac.nzresearchgate.net

In these systems, researchers can systematically vary parameters such as pH, temperature, and heating time to observe their effects on the rate and extent of this compound formation. researchgate.net For instance, the reaction is known to accelerate at a high pH (pH > 9) and elevated temperatures. cabidigitallibrary.org

More sophisticated in vitro models involve the use of synthetic peptides with defined amino acid sequences. This approach allows for a precise investigation of how the local protein environment influences the reaction. Additionally, enzymatic and chemical synthesis methods have been developed to produce this compound standards for analytical purposes, which is crucial for the accurate quantification of the compound in complex samples. acs.orgspgykj.com

Table 1: Examples of In Vitro Model Systems for Studying Protein Cross-Linking

| Model System Component | Rationale for Use | Typical Experimental Conditions | Key Findings |

|---|---|---|---|

| Purified Casein/Caseinates | Abundant in milk; known to be susceptible to modification during processing. karger.comsciencelearn.org.nz | High pH (e.g., pH 9-13), Elevated Temperature (e.g., 70-100°C), Variable Time. cabidigitallibrary.orgresearchgate.net | Demonstrates the formation of dehydroalanine intermediates and subsequent cross-linking with amino acid residues. nih.gov |

| Soy Protein Isolate | Represents a major plant-based protein source used in many processed foods. canterbury.ac.nzresearchgate.net | Alkaline treatment, severe heat processing. canterbury.ac.nztandfonline.com | Shows formation of various cross-linked amino acids, including ornithinoalanine precursors. canterbury.ac.nz |

| Synthetic Peptides | Allows for precise control over the amino acid sequence to study structural effects. | Incubation under mild alkaline conditions (e.g., pH 9.5). acs.org | Helps elucidate the specific roles of neighboring amino acid residues in the formation mechanism. |

| Ribonuclease A | Historically used to discover and characterize lysinoalanine formation, providing a foundational model. cabidigitallibrary.org | Treatment in alkaline medium. cabidigitallibrary.org | Established the β-elimination-addition reaction mechanism for cross-link formation. cabidigitallibrary.org |

Analysis of this compound in Industrially Processed Proteins (e.g., Food Proteins)

The detection and quantification of this compound in industrially processed proteins, particularly in foods, are critical for assessing the impact of processing on protein quality. Heat and alkali treatments, common in food manufacturing, can lead to the formation of this compound in various products, including dairy goods and soy-based items. nih.govnih.gov

The analytical process typically begins with the complete hydrolysis of the protein sample into its constituent amino acids. Acid hydrolysis using 6M hydrochloric acid is a standard procedure. cerealsgrains.org However, a significant challenge with acid hydrolysis is the risk of inducing racemization, which is the conversion of L-amino acids to their D-isomers. mdpi.com This can lead to an overestimation of the D-amino acid content. To address this, methods using deuterated hydrochloric acid have been developed, allowing for the correction of hydrolysis-induced racemization. mdpi.com

Following hydrolysis, the resulting amino acid mixture is analyzed using various chromatographic techniques. These methods separate this compound from the other naturally occurring amino acids before detection and quantification.

Common analytical techniques include:

Gas Chromatography (GC): This method requires the derivatization of the amino acids to make them volatile. The derivatized amino acids are then separated based on their boiling points and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net GC-MS provides high sensitivity and structural confirmation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for amino acid analysis. rssl.com Similar to GC, a derivatization step is often employed to attach a chromophore or fluorophore to the amino acids, enhancing their detection by UV or fluorescence detectors. Derivatizing agents like dansyl chloride are commonly used. spgykj.comrssl.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that has become a preferred technique for analyzing modified amino acids. researchgate.netresearchgate.net It combines the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer, often allowing for direct analysis without derivatization and providing excellent quantitative accuracy. mdpi.com

These analytical methods have been applied to various food products to determine the extent of protein modification. This compound, alongside lysinoalanine, has been identified in products such as UHT sterilized milk, milk powders, infant formulas, and various alkali-treated proteins. tandfonline.comrssl.com The concentration of these cross-linked amino acids serves as an indicator of the severity of the heat or alkaline treatment the food has undergone. rssl.com

Table 2: Analytical Methods for the Detection of this compound in Processed Proteins

| Analytical Technique | Principle | Sample Preparation | Advantages | Common Food Matrices |

|---|---|---|---|---|

| Gas Chromatography (GC-FID/MS) | Separation of volatile derivatives in a gaseous mobile phase. researchgate.net | Protein hydrolysis, derivatization (e.g., silylation). | High resolution and sensitivity, especially with MS detection. researchgate.netresearchgate.net | Caseinates, eggs, cheese, soy products. canterbury.ac.nzresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase based on polarity. rssl.com | Protein hydrolysis, pre- or post-column derivatization (e.g., dansyl chloride). rssl.com | Robust, widely available, good for quantification. rssl.com | Milk and dairy products (UHT milk, infant formula). rssl.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-performance liquid separation coupled with highly specific mass-based detection. mdpi.comresearchgate.net | Protein hydrolysis (often with deuterated acid to monitor racemization). mdpi.com | High sensitivity and specificity, can reduce the need for derivatization, provides structural information. mdpi.comresearchgate.net | Complex protein mixtures, dairy products, feed. spgykj.commdpi.com |

| Amino Acid Analyzer | Ion-exchange chromatography with post-column ninhydrin (B49086) derivatization. cerealsgrains.org | Protein hydrolysis. | Traditional, reliable method for amino acid quantification. | Alkali-treated corn and other food proteins. cerealsgrains.org |

Comparative Biochemistry and Systemic Analysis of L Ornithinoalanine

Differential L-Ornithinoalanine Formation Across Varied Biological Sources

Plant-based proteins, particularly soy protein isolates, are known to form this compound under certain processing conditions, especially alkaline treatment. karger.comcerealsgrains.org The formation mechanism is analogous to that of the more extensively studied lysinoalanine (LAL), where a dehydroalanine (B155165) residue, formed from the β-elimination of cysteine or O-substituted serine, reacts with an available amino group. nih.govnih.gov In the case of OAL, this amino group is from ornithine, which can be generated from the degradation of arginine under harsh alkaline conditions. karger.commdpi.com

Studies on alkali-treated soy protein have identified the presence of OAL, often appearing chromatographically near the LAL peak, which can complicate accurate quantification. karger.com The lower intrinsic levels of certain essential amino acids, such as lysine (B10760008) and methionine, in many plant proteins compared to animal proteins, can influence the types and quantities of cross-linked amino acids formed during processing. gssiweb.orgnih.gov

Animal-derived proteins, such as casein from milk and myofibrillar proteins from meat and fish, are also susceptible to the formation of this compound during processing. nih.govresearchgate.net Milk proteins, particularly caseins, which contain phosphoseryl residues, are prone to forming dehydroalanine upon heat and alkali treatment, creating a precursor for both lysinoalanine and ornithinoalanine. cambridge.org

Research on alkali-treated fish muscle has shown that this compound formation, much like lysinoalanine, is favored by severe conditions, such as a pH of 12 or higher and temperatures of at least 90°C. researchgate.netkemdikbud.go.id Similarly, studies on chicken protein extraction under alkaline conditions highlight that higher temperatures increase protein extraction but also elevate the risk of forming these cross-linked amino acids. kemdikbud.go.idresearchgate.net The formation of OAL has been noted in various alkali-treated proteins, including wool and casein fractions. cabidigitallibrary.orgcerealsgrains.org

Influence of Processing Parameters on this compound Yield in Different Matrices

The yield of this compound is not static but is significantly influenced by a range of processing variables. The interplay between temperature, pH, time, and the specific composition of the food matrix dictates the rate and extent of its formation. nih.govnih.gov

Temperature and pH are the most critical factors governing the formation of this compound. The reaction is highly dependent on alkaline conditions, with a critical pH threshold above which its formation becomes significant. cerealsgrains.org

pH: The formation of dehydroalanine, the key intermediate, is catalyzed by hydroxide (B78521) ions. nih.gov Therefore, this compound formation is negligible at neutral or mildly alkaline pH but increases substantially at high pH values (typically pH 10 and above). cerealsgrains.orgresearchgate.net Studies on various proteins, including soy and whey, have shown that amino acid damage is minimal below pH 11 but becomes significant above pH 12. cerealsgrains.org

Temperature: Elevated temperatures accelerate the reaction rates for both the initial β-elimination step and the subsequent addition reaction. nih.gov In studies of alkali-treated fish muscle, measurable quantities of related compounds like lysinoalanine were only formed at temperatures of 90°C and above when the pH was also high (pH 12-13). researchgate.net Similarly, increasing the temperature from 55°C to 65°C at a constant high pH significantly increased the amount of lysinoalanine formed in both soy and whey proteins, a trend that can be extrapolated to ornithinoalanine formation. cerealsgrains.org

The following table, based on findings for the related and co-formed compound lysinoalanine (LAL) in chicken protein, illustrates the combined effect of pH and temperature. No LAL was detected in samples treated for 1 hour, but longer holding times at higher temperatures and pH levels induced its formation.

Table 1: Effect of pH and Temperature on Lysinoalanine (LAL) Formation in Chicken Protein Over Time

This table demonstrates how the formation of LAL, which follows a similar pathway to OAL, is dependent on the severity of processing conditions. Data is illustrative of trends observed in research.

| Temperature (°C) | pH | Holding Time (hours) | LAL Detected |

|---|---|---|---|

| 30 | 9.2 - 10.7 | 1 - 16 | No |

| 40 | 9.2 - 10.7 | 1 - 16 | No |

| 50 | 9.2 | < 16 | No |

| 50 | 10.0 | < 16 | No |

| 50 | 10.7 | > 1 | Yes |

Data adapted from findings on lysinoalanine formation in chicken protein, which is expected to follow similar trends as this compound. researchgate.net

The food matrix itself plays a crucial role in the formation of this compound. The presence of other reactive molecules can either promote or inhibit its formation. For instance, factors that minimize the formation of lysinoalanine, such as the presence of sulfhydryl-containing compounds (e.g., cysteine) or certain organic acids, would likely also affect OAL yields by competing for the dehydroalanine intermediate. nih.govnih.gov

Conversely, the abundance of precursor amino acids is fundamental. A protein rich in arginine, which can degrade to ornithine, may yield more OAL under harsh alkali treatment compared to a protein with a lower arginine content. karger.commdpi.com The presence of carbohydrates can also influence outcomes through Maillard reactions, which compete with the amino acid cross-linking pathways, though these effects are complex. researchgate.net

Advanced Research Strategies and Future Directions in L Ornithinoalanine Studies

Computational Chemistry and Molecular Modeling of L-Ornithinoalanine Interactions

Computational modeling and simulation have become indispensable tools for investigating molecular interactions and chemical reactions at an atomic level. uq.edu.aucyu.frcuny.edu These techniques offer a powerful, predictive approach to understanding the complex chemistry of this compound, from its initial formation to its ultimate impact on protein architecture.

The primary mechanism for the formation of similar cross-linked amino acids like lysinoalanine (LAL) is a two-step process involving an elimination-addition reaction. acs.orgresearchgate.net This process begins with the elimination of a side chain from an amino acid residue (such as a phosphate (B84403) group from phosphoserine or a thiol group from cysteine) to create a highly reactive dehydroalanine (B155165) intermediate. researchgate.net Subsequently, a nucleophilic attack by the ε-amino group of a lysine (B10760008) residue on this intermediate forms the cross-link. researchgate.net It is postulated that this compound forms through an analogous pathway, where the δ-amino group of an ornithine residue acts as the nucleophile.

Quantum chemical calculations are a powerful tool for exploring such reaction pathways. nih.govarxiv.org These methods can model the potential energy surface of a chemical reaction, allowing researchers to identify transition states and calculate the energy barriers associated with each step. nih.govhawaii.edu By applying these computational approaches, it is possible to predict the most energetically favorable conditions for OAL formation and identify potential competing reactions. Ab initio molecular dynamics (AIMD) simulations can further explore the potential energy surface to discover relevant reaction pathways, including both unimolecular and bimolecular mechanisms. hawaii.edu

Table 1: Computational Methods for Predicting this compound Formation

| Computational Method | Application in OAL Formation Studies | Key Insights Provided |

| Quantum Mechanics (QM) Calculations | To model the electronic structure and energetics of the elimination-addition reaction mechanism. | Determination of activation energies, transition state geometries, and reaction thermodynamics. cuny.edunih.gov |

| Density Functional Theory (DFT) | A specific QM method used to investigate reaction mechanisms and thermodynamic properties with high accuracy. | Detailed understanding of the electronic changes during bond breaking and formation in the pathway. cuny.edu |

| Ab Initio Molecular Dynamics (AIMD) | To simulate the dynamic process of the reaction, exploring the potential energy surface without prior assumptions about the pathway. | Identification of novel or unexpected reaction intermediates and bimolecular recombination pathways. hawaii.edu |

| Intrinsic Reaction Coordinate (IRC) Calculations | To trace the reaction pathway from a calculated transition state back to the reactants and forward to the products. | Confirmation that a predicted transition state correctly connects the intended reactants and products on the potential energy surface. nih.gov |

The introduction of an this compound cross-link into a protein imposes a significant covalent constraint, which can profoundly alter its three-dimensional structure and dynamics. Molecular dynamics (MD) simulations are a primary tool for studying these effects. nih.govnih.gov By simulating the motions of atoms over time, MD can reveal how a protein's folding, stability, and conformational flexibility are affected by the presence of an OAL bridge. nih.govmicrosoft.com

Computational modeling techniques can be used to build three-dimensional structures of proteins containing OAL. uq.edu.au These models can then be subjected to simulation to analyze changes in structural networks and identify how the perturbation caused by the cross-link propagates through the protein. frontiersin.org Furthermore, molecular docking simulations can predict how the altered protein surface and dynamics affect its ability to interact with other molecules, such as substrates, inhibitors, or other proteins. nih.govmdpi.com This provides insight into the potential functional consequences of OAL formation. microsoft.com

Table 2: Simulation Techniques for Assessing this compound's Structural Impact on Proteins

| Simulation Technique | Purpose in OAL-Protein Studies | Information Gained |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of a protein with and without an OAL cross-link. | Changes in protein folding, conformational stability, domain motions, and overall flexibility. nih.govnih.gov |

| Ensemble Refinement | To generate a collection of structures that represents the dynamic state of the protein, consistent with experimental data. | A more realistic model of protein disorder and atomic fluctuations caused by the OAL constraint. elifesciences.org |

| Molecular Docking | To predict the binding orientation and affinity of ligands or other proteins to the OAL-modified protein structure. | Potential alterations in binding sites and interaction affinities, suggesting changes in biological function. uq.edu.aunih.gov |

| Protein Structural Network Analysis | To analyze the network of non-covalent interactions within a protein structure. | Identification of how the local strain from the OAL cross-link is transmitted to distant functional sites. frontiersin.org |

Development of Novel Methodologies for this compound Detection at Trace Levels

The accurate quantification of this compound, particularly at the trace levels at which it may occur in processed foods, requires highly sensitive and specific analytical methods. Future advancements are focused on developing platforms that increase throughput and portability, moving beyond traditional laboratory-bound instrumentation.

High-throughput screening (HTS) uses automation, robotics, and data processing to conduct a massive number of tests in a short period. wikipedia.orgbmglabtech.com While heavily used in drug discovery, the principles of HTS can be adapted for the rapid screening of chemical compounds like OAL in extensive sample libraries, such as those from food production batches. japsonline.com

An HTS assay for OAL could be developed based on several principles. For example, a competitive immunoassay format using antibodies specific to OAL could be adapted for microplate readers. Another approach could be a fluorescence-based assay where the presence of OAL modulates a fluorescent signal, enabling rapid detection. nih.gov The key to HTS is the miniaturization of the assay into a microtiter plate format (e.g., 96, 384, or 1536 wells) and the use of robotic liquid handling systems to manage the sample and reagent additions, incubations, and final readout. wikipedia.orgbmglabtech.com

Table 3: Potential High-Throughput Screening Platforms for this compound Detection

| HTS Platform Type | Principle of Detection | Potential Application |

| Automated Immunoassay | Competitive or sandwich assay using monoclonal or polyclonal antibodies that specifically recognize the OAL structure. | Quality control screening of large numbers of processed food or protein ingredient samples. |

| Fluorescence-Based Assay | A specific probe that fluoresces or is quenched upon binding to OAL, or an enzyme-coupled reaction that produces a fluorescent product. | Rapid detection in complex matrices where high sensitivity is required. nih.gov |

| Mass Spectrometry-Based Screening | Direct infusion or rapid liquid chromatography coupled with mass spectrometry on an automated platform. | Confirmatory screening of positive hits from primary assays and detailed structural verification. |

Miniaturized analytical devices, often called "lab-on-a-chip" or micro-total-analytical-systems (µTAS), integrate multiple laboratory functions onto a single small chip. unizg.hrspectroscopyonline.com These devices offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and portability for on-site testing. spectroscopyonline.comelsevier.com

For OAL detection, a miniaturized device could incorporate microfluidic channels for sample preparation, followed by separation using techniques like capillary electrophoresis or liquid chromatography on the chip. unizg.hr Detection could be achieved using integrated electrochemical sensors or by coupling the chip to a miniaturized mass spectrometer. unizg.hrelsevier.com The development of such portable, miniaturized systems would allow for real-time monitoring of OAL formation during food processing or for rapid checks of final products outside of a central laboratory. nih.govfindlight.net

Table 4: Miniaturized Analytical Device Concepts for this compound Detection

| Device Concept | Integrated Technologies | Key Advantages |

| Microchip Capillary Electrophoresis (MCE) | Microfluidic channels for sample injection and separation, coupled with electrochemical or conductivity detection. | High separation efficiency, rapid analysis time (seconds to minutes), and low sample volume requirements. |

| Lab-on-a-Chip with MS Detection | A microfluidic device that performs sample cleanup and separation, with the effluent directly interfaced to a mass spectrometer. | High specificity and sensitivity, providing both quantification and structural confirmation. spectroscopyonline.com |

| Handheld Spectrometer | Miniaturized Raman or Near-Infrared (NIR) spectrometer combined with chemometrics to detect the spectral signature of OAL. | Portability for in-field or on-production-line analysis without sample preparation. findlight.net |

| Integrated Biosensor | A chip with immobilized antibodies or enzymes that generate a detectable signal (e.g., electrical, optical) upon interaction with OAL. | High specificity and potential for real-time, continuous monitoring. nih.gov |

Investigation of Potential Biological Pathways Influenced by this compound in Non-Human Models

Understanding the biological consequences of dietary this compound requires investigation in relevant non-human models. While the effects of the related compound lysinoalanine have been studied, showing it can induce renal cell changes in rodents, specific pathways affected by OAL are less understood. acs.orgresearchgate.netcambridge.org Future research will likely employ "omics" technologies to gain a comprehensive view of the biological response to OAL exposure.

Non-human primate models, which have been used to study the metabolic impact of other stimuli like maternal immune activation, offer a powerful system for this research. nih.gov By using techniques such as global metabolic profiling, researchers can analyze hundreds of metabolites in tissues and biofluids (e.g., plasma, urine) to identify pathways that are significantly altered after OAL ingestion. nih.gov This approach can highlight changes in amino acid metabolism, lipid pathways, or indicators of oxidative stress. nih.gov Proteomics and transcriptomics can complement these findings by identifying changes in protein expression and gene regulation, respectively, providing a multi-layered understanding of the cellular response to OAL.

Table 5: Investigative Approaches for Elucidating Biological Pathways Affected by this compound in Non-Human Models

| Experimental Approach | Non-Human Model | Biological Sample | Potential Pathways to Investigate |

| Metabolomics | Rodent (Rat, Mouse) | Urine, Plasma, Kidney Tissue | Amino Acid Metabolism, Purine Pathways, Cellular Energy and Mitochondrial Function. nih.gov |

| Proteomics | Rodent (Rat, Mouse) | Kidney, Liver | Protein expression changes related to cellular stress, apoptosis, and protein degradation machinery. |

| Transcriptomics (RNA-Seq) | Non-Human Primate | Blood, Tissue Biopsies | Gene expression networks related to inflammation, cell cycle control, and transport mechanisms. |

| Histopathology | Rodent (Rat, Mouse) | Kidney, Liver | Microscopic examination for cellular changes, such as the nuclear enlargement seen with LAL exposure. acs.orgresearchgate.net |

Mechanistic Studies in Cellular Cultures (e.g., Keratinocytes)

The investigation into the specific mechanistic effects of this compound on cellular cultures, particularly keratinocytes, represents a developing area of research. Keratinocytes are the primary cells of the epidermis and play a crucial role in forming the skin barrier. nih.gov They are not only structural cells but are also active participants in the skin's immune response, capable of expressing and secreting a wide array of cytokines and chemokines that mediate inflammatory responses. nih.govnih.gov

Current research has not extensively documented the direct interaction between this compound and keratinocytes. However, understanding the behavior of keratinocytes in response to various stimuli provides a framework for future studies. For instance, keratinocytes are known to react to mechanical stress and microbial patterns by releasing pro-inflammatory mediators like interleukins (IL-1α, IL-6, IL-23) and tumor necrosis factor (TNF). nih.gov Psoriasis, a chronic inflammatory skin disease, is characterized by the hyperproliferation and abnormal differentiation of keratinocytes, often driven by inflammatory feedback loops. nih.govmdpi.com Studies using imiquimod-induced psoriasis models in mice have been instrumental in examining the role of different cell types and cytokines in skin lesion development. nih.govarchivesofmedicalscience.com

Future mechanistic studies could employ human epidermal keratinocyte cell lines (e.g., HaCaT) to explore the cytotoxic and inflammatory potential of this compound. mdpi.com Research could investigate whether this compound exposure triggers inflammatory signaling pathways, such as the NF-κB pathway, which is critical in the pathogenesis of many inflammatory skin conditions. mdpi.com Assessing the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) and enzymes (e.g., COX-2, iNOS) in keratinocytes after treatment with this compound would provide insight into its potential role as a skin irritant or inflammatory agent. mdpi.com Such studies are essential to understand the broader biological implications of this compound, especially in the context of topically applied products or occupational exposures where skin contact might occur.

Impact on Protein Digestion and Amino Acid Availability in In Vitro and Animal Models (excluding nutritional value)

The formation of cross-linked amino acids such as this compound within a protein matrix can significantly affect its digestibility and the subsequent availability of amino acids. researchgate.net This is primarily because the introduction of these unnatural, covalent cross-links can hinder the access and action of digestive enzymes. researchgate.net

In Vitro Models

To assess the impact of such modifications on protein digestion, researchers utilize standardized in vitro digestion models that simulate the physiological conditions of the human gastrointestinal tract. The internationally recognized INFOGEST static protocol is a prime example, which involves a sequential oral, gastric, and intestinal digestion phase with defined enzyme activities and pH conditions. csic.esfrontiersin.orgeuropa.eu